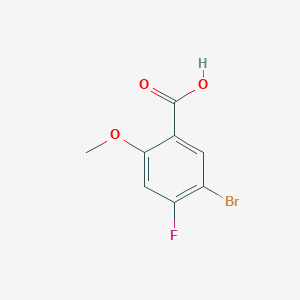

5-Bromo-4-fluoro-2-methoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 5-Bromo-4-fluoro-2-methoxybenzoic acid, is a halogenated aromatic compound with potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated benzoic acid derivatives and their chemical behavior, which can be extrapolated to understand the properties and potential applications of 5-Bromo-4-fluoro-2-methoxybenzoic acid.

Synthesis Analysis

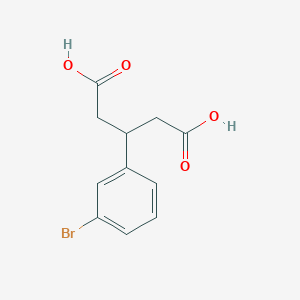

The synthesis of related compounds, such as Methyl 4-Bromo-2-methoxybenzoate, involves multiple steps starting from 4-bromo-2-fluorotoluene, including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis again, and esterification, resulting in a final yield of about 47% and a high purity of 99.8% . This suggests that the synthesis of 5-Bromo-4-fluoro-2-methoxybenzoic acid could also involve a multi-step process, potentially starting from a fluorinated toluene derivative and incorporating steps to introduce the methoxy and carboxylic acid functionalities.

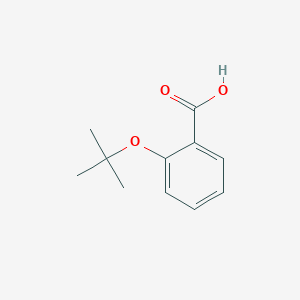

Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-bromo-5-methoxybenzoic acid, has been characterized in various lanthanide complexes, showing coordination with metal ions in different modes . These studies provide a basis for understanding how 5-Bromo-4-fluoro-2-methoxybenzoic acid might interact with metal ions, potentially forming stable complexes with applications in materials science or catalysis.

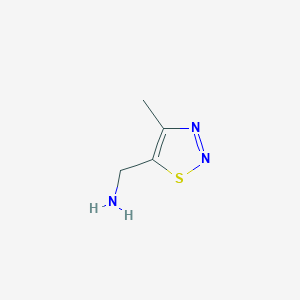

Chemical Reactions Analysis

The reactivity of brominated benzoic acid derivatives in nucleophilic substitution reactions has been demonstrated with the conversion of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole to various substituted derivatives . This indicates that 5-Bromo-4-fluoro-2-methoxybenzoic acid could also participate in similar reactions, offering pathways for further chemical modifications and the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acids can be inferred from studies on their complexes. For instance, the thermal properties of lanthanide complexes with 2-bromo-5-methoxybenzoic acid have been investigated using differential scanning calorimetry, revealing solid-solid phase transitions . Additionally, the vibrational and electronic transition analysis of 2-amino-5-bromobenzoic acid using FT-IR, FT-Raman, and UV spectra, as well as DFT calculations, provide insights into the fundamental vibrations and electronic properties that could be similar in 5-Bromo-4-fluoro-2-methoxybenzoic acid .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

5-Bromo-4-fluoro-2-methoxybenzoic acid and its derivatives are synthesized through various techniques. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate was achieved from 4-bromo-2-fluorotoluene through a process including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification, yielding a high purity product (Chen Bing-he, 2008). The telescoping process was introduced to improve the synthetic route of 5-bromo-2-methylamino-8-methoxyquinazoline, a derivative, by reducing isolation processes and increasing the total yield by 18% (K. Nishimura & T. Saitoh, 2016).

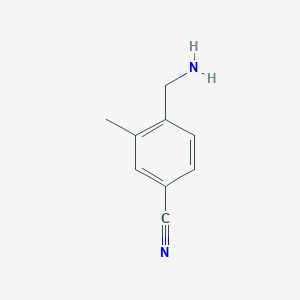

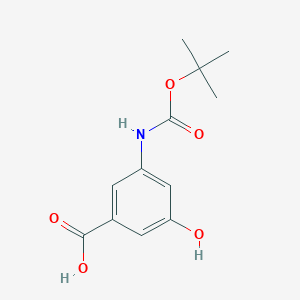

Characterization of Derivatives

Bromophenol derivatives, including 3-bromo-5-hydroxy-4-methoxybenzoic acid, were isolated from the red alga Rhodomela confervoides and characterized by various spectroscopic methods (Jielu Zhao et al., 2004). In another study, new zinc phthalocyanine derivatives substituted with bromo-methoxybenzylideneamino groups showed promising photophysical and photochemical properties for photodynamic therapy applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Crystallographic Studies and Molecular Structures

Crystallographic studies were conducted on benzoic acid derivatives, including 5-bromo-2-methyl benzoic acid, to determine crystal structures and analyze intermolecular interactions (S. Pramanik, Tanusri Dey, & A. K. Mukherjee, 2019). Synthesis and structural features of tris(5-bromo-2-methoxyphenyl)antimony dicarboxylates were studied, highlighting the coordination and bond lengths, providing insights into their molecular structure (V. Sharutin, O. Sharutina, & V. S. Senchurin, 2014).

Synthetic Pathways and Drug Intermediates

Synthetic pathways were explored for 7-bromo-1-(4-methoxybenzyl)-5-methyl-imidazo[1,5-a]imidazole-2-one, demonstrating the potential for broad and diversified chemical libraries through Suzuki–Miyaura cross-coupling reactions (M. Loubidi, Christelle Pillard, & A. E. Hakmaoui, 2016). Furthermore, the synthesis of key intermediates for drug discoveries was illustrated by the synthesis of 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline, a key intermediate for vandetanib (Li Rong-dong, 2011).

Safety and Hazards

The safety information for 5-Bromo-4-fluoro-2-methoxybenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Wirkmechanismus

Target of Action

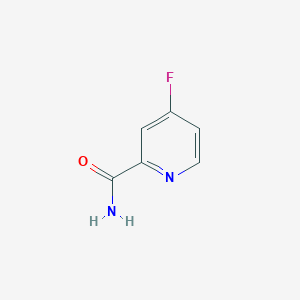

The bromine and fluorine substituents on the benzene ring could potentially enhance the compound’s reactivity, making it a more potent inhibitor or activator of its target .

Mode of Action

The bromine atom can form halogen bonds with protein residues, while the fluorine atom can form hydrogen bonds, enhancing the compound’s binding affinity .

Pharmacokinetics

For instance, halogens can increase the lipophilicity of a compound, potentially enhancing its absorption and distribution. The methoxy group might also influence the compound’s metabolic stability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-fluoro-2-methoxybenzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Eigenschaften

IUPAC Name |

5-bromo-4-fluoro-2-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXNSLHCYIUEDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594139 |

Source

|

| Record name | 5-Bromo-4-fluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-fluoro-2-methoxybenzoic acid | |

CAS RN |

95383-26-9 |

Source

|

| Record name | 5-Bromo-4-fluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)